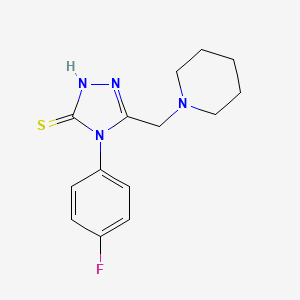

4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

説明

Historical Evolution and Significance of 1,2,4-Triazole-3-Thiol Derivatives

The 1,2,4-triazole nucleus, first synthesized in the late 19th century, emerged as a cornerstone of heterocyclic chemistry due to its aromatic stability, hydrogen-bonding capacity, and metabolic resistance. Early applications focused on agricultural fungicides, but the discovery of fluconazole in the 1980s revolutionized antifungal therapy, underscoring the scaffold’s versatility. The introduction of a thiol (-SH) group at the 3rd position further expanded its pharmacological profile, enhancing metal-binding capabilities and modulating electron distribution for improved receptor interactions.

Synthetic methodologies for 1,2,4-triazole-3-thiol derivatives evolved through the Pellizzari reaction (thermal cyclization of acylthiosemicarbazides) and Einhorn-Brunner approaches (condensation of hydrazines with orthoesters). Modern adaptations employ microwave-assisted techniques to reduce reaction times and improve yields, as demonstrated in hybrid compounds combining triazole-thiols with nalidixic acid skeletons for enhanced antibacterial activity.

Pharmacological Relevance of Fluorophenyl-Substituted 1,2,4-Triazoles

The 4-fluorophenyl substituent in 1,2,4-triazoles confers distinct advantages in drug design. Fluorine’s electronegativity enhances membrane permeability and metabolic stability by reducing cytochrome P450-mediated oxidation. Clinically, fluorophenyl-triazole hybrids like voriconazole exploit these properties to achieve broad-spectrum antifungal activity with reduced toxicity compared to earlier azoles.

Recent studies highlight fluorophenyl-triazole-3-thiol derivatives as kinase inhibitors and microtubule disruptors. For instance, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated EC~50~ values of 2–17 µM against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells, outperforming dacarbazine in spheroid models. The fluorophenyl group’s role in π-stacking interactions with ATP-binding pockets is critical for this activity.

Importance of Piperidine Moieties in Bioactive Heterocycles

Piperidine, a six-membered nitrogen heterocycle, contributes conformational flexibility and basicity to drug molecules, facilitating interactions with neuronal receptors and ion channels. In 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, the piperidinylmethyl side chain enhances solubility through protonation at physiological pH while enabling hydrophobic interactions with transmembrane domains.

Comparative studies of piperidine-containing triazoles reveal improved blood-brain barrier penetration relative to morpholine or pyrrolidine analogs. For example, erlotinib derivatives with piperidine substituents show enhanced efficacy in glioblastoma models, a property leveraged in the design of migrastatic agents targeting metastatic cancers.

Current Research Landscape for 4-(4-Fluorophenyl)-5-(Piperidin-1-ylmethyl)-4H-1,2,4-Triazole-3-Thiol

While direct studies on this specific compound remain limited, structural analogs provide critical insights. Hybrid molecules combining 1,2,4-triazole-3-thiols with fluorophenyl and piperidine groups exhibit dual mechanisms:

- Antiproliferative Effects : Disruption of tubulin polymerization via thiol-mediated redox cycling, inducing G2/M phase arrest.

- Antimetastatic Activity : Inhibition of invadopodia formation in MDA-MB-231 cells at IC~50~ values ≤10 µM, surpassing reference compounds like cabozantinib.

Table 1: Biological Activities of Structural Analogs

| Compound | Target Cell Line | EC~50~ (µM) | Mechanism |

|---|---|---|---|

| Triazole-isatin hydrazone | MDA-MB-231 | 5.2 ± 0.3 | Microtubule destabilization |

| Piperidine-triazole-thiol | Panc-1 | 8.7 ± 1.1 | ROS generation |

| Fluorophenyl-triazole | IGR39 (melanoma) | 3.4 ± 0.6 | Caspase-3 activation |

Ongoing research focuses on optimizing substituent patterns to enhance selectivity. Quantum mechanical calculations predict that the 4-fluorophenyl group’s para-substitution minimizes off-target binding, while the piperidinylmethyl chain’s length (∼5.2 Å) aligns with kinase active-site dimensions.

特性

IUPAC Name |

4-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4S/c15-11-4-6-12(7-5-11)19-13(16-17-14(19)20)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXFDSQYCZBVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . The reaction conditions often require heating and the use of catalysts to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.

Reduction: : The triazole ring can be reduced under certain conditions.

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: : Using electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

Oxidation: : Disulfides.

Reduction: : Reduced triazole derivatives.

Substitution: : Brominated or other substituted phenyl derivatives.

科学的研究の応用

Chemistry: : As a building block for the synthesis of more complex molecules.

Biology: : Studying the interaction with biological targets due to its structural features.

Medicine: : Investigating its potential as a therapeutic agent, especially in the context of its biological activity.

Industry: : Use in the development of new materials or chemical processes.

作用機序

The mechanism by which 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. The presence of the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazole ring can interact with biological molecules in specific ways. The exact mechanism would need to be elucidated through experimental studies.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues at Position 5

- Piperidinylethyl vs. Piperidinylmethyl: The compound 4-(4-fluorophenyl)-5-(1-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol (sc-348048) differs by an additional methylene group in the piperidine side chain.

- Pyridinyl Substituents: 4-(4-Fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (6A) replaces the piperidinylmethyl group with a pyridinyl ring. Pyridine-containing analogs exhibit anticancer activity against non-small cell lung cancer cells, suggesting that electronic properties of aromatic systems influence cytotoxicity .

Substituents at Position 4

- Halogenated Aryl Groups: Compounds like 5-(4-chlorophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () and 4-(4-bromophenyl) derivatives () demonstrate that halogen substituents enhance antimicrobial and insecticidal activities. The fluorophenyl group in the target compound may offer improved pharmacokinetics compared to bulkier halogens like bromine .

- Methoxy and Ethoxy Derivatives :

Derivatives such as 4-(4-methoxyphenyl) and 4-(4-ethoxyphenyl) () exhibit varied solubility due to polar alkoxy groups, contrasting with the fluorophenyl’s balance of lipophilicity and stability .

Schiff Base vs. Alkylamino Derivatives

- Schiff Base Ligands: Compounds like 4-((4-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol () form Schiff bases, which are prone to hydrolysis but enable metal coordination (e.g., Cu²⁺, Zn²⁺). These complexes show moderate anticancer activity against MCF-7 and Hep-G2 cell lines .

- Piperidine derivatives are also known to modulate CNS penetration, though this requires further validation .

Antiviral Potential

- Anti-MERS-CoV Activity: Halogenated triazoles like 4-(cyclopent-1-en-3-ylamino)-5-(4-iodophenylhydrazinyl)-4H-1,2,4-triazole-3-thiol inhibit MERS-CoV helicase (nsp13) with IC₅₀ values <10 µM. The fluorophenyl group in the target compound may offer similar inhibition but requires empirical testing .

Anticancer Activity

- Pyridinyl and Metal Complexes :

Pyridinyl-substituted triazoles (e.g., 6A) induce endoplasmic reticulum stress-mediated apoptosis in cancer cells. Schiff base metal complexes (e.g., Cu(II) derivatives) enhance cytotoxicity, suggesting that the target compound’s piperidinylmethyl group could be optimized for similar pathways .

Antimicrobial and Insecticidal Properties

- Piperazine and Piperidine Derivatives :

Compounds like 4-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol () show broad-spectrum activity. The target compound’s simpler piperidine moiety may reduce toxicity while retaining efficacy .

Data Tables

Table 1: Structural and Activity Comparison of Selected Triazoles

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 (PBS, pH 7.4) | 307.39 |

| 4-(4-Fluorophenyl)-5-(pyridin-2-yl) | 2.1 | 0.32 | 285.31 |

| 5-(4-Chlorophenyl)-Schiff Base Derivative | 3.5 | 0.08 | 421.89 |

生物活性

4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 790263-57-9) is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is C₁₄H₁₇FN₄S, with a molecular weight of 292.38 g/mol. The presence of the fluorophenyl and piperidine groups contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A notable study evaluated several triazole derivatives for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC₅₀ Value (µM) |

|---|---|---|

| 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | MDA-MB-231 (breast cancer) | Not specified |

| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (melanoma) | 6.2 |

| N′-(dimethylamino-benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Panc-1 (pancreatic carcinoma) | 27.3 |

The compound demonstrated selective cytotoxicity towards cancer cells, particularly melanoma cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration in metastatic cancer models.

Antimicrobial Activity

In addition to its anticancer effects, this triazole derivative has shown promising antibacterial activity. Research indicates that modifications in the triazole structure can significantly enhance its antibacterial properties. For instance:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

The compound exhibited significant growth inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis but was less effective against Gram-negative strains . The presence of the thiol group is thought to contribute to its antimicrobial efficacy by interfering with bacterial metabolic pathways.

The biological activities of 1,2,4-triazoles are often attributed to their ability to interact with various enzymes and receptors within cells. The compound may exert its anticancer effects through:

- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells may lead to apoptosis.

- Cell Cycle Arrest : Compounds can interfere with cell cycle progression at specific checkpoints.

Case Studies

Several case studies have been conducted on related triazole compounds that provide insights into potential therapeutic applications:

- Study on Melanoma Cells : A derivative similar to our compound was tested against human melanoma IGR39 cells and showed significant cytotoxicity with an IC₅₀ value indicating effective dose levels .

- Antimicrobial Screening : Another study evaluated a series of triazole derivatives against multiple bacterial strains, revealing that modifications at the phenyl ring significantly affected antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。